Kvartazin
Overview
Description
Kvartazin is a bioactive chemical compound known for its significant applications in various scientific fields. It is recognized for its unique chemical structure and properties, which make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Kvartazin can be synthesized through several methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The choice of method depends on the desired purity and yield of the compound. For instance, the mechanochemical approach is often preferred for its efficiency in producing high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is typically produced using large-scale chemical reactors that allow for precise control over reaction conditions. This ensures consistent quality and high yield. The process involves the reaction of suitable precursors under controlled temperature and pressure conditions, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Kvartazin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinazoline derivatives, while reduction can produce hydrazones .
Scientific Research Applications
Kvartazin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Kvartazin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Kvartazin can be compared with other similar compounds, such as quinazolines and hydrazones. While these compounds share some structural similarities, this compound is unique in its specific bioactive properties and applications. Similar compounds include:
Quinazolines: Known for their anti-inflammatory and analgesic activities.
Hydrazones: Recognized for their antimicrobial and anticancer properties.
This compound stands out due to its versatility and effectiveness in various scientific and industrial applications.
Properties
IUPAC Name |
2-(2-chloroethyl)-1,1-dimethylhydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ClN2.ClH/c1-7(2)6-4-3-5;/h6H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRZGXYDYRSVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156421 | |
Record name | Kvartazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13025-56-4 | |
Record name | Kvartazin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kvartazin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10156421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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